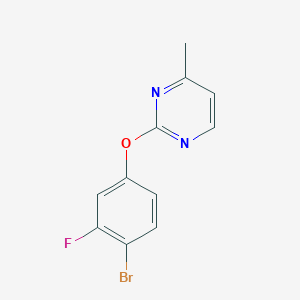
2-(4-Bromo-3-fluorophenoxy)-4-methylpyrimidine
Übersicht
Beschreibung
2-(4-Bromo-3-fluorophenoxy)-4-methylpyrimidine, or 2-(4-BrF-3-F-P)-4-MP, is a synthetic molecule that is used in a variety of scientific research applications. It has been studied extensively in the fields of biochemistry, physiology, and pharmacology. This molecule is a part of a larger family of molecules known as pyrimidines, which are known for their ability to interact with a variety of biological systems. The purpose of
Wissenschaftliche Forschungsanwendungen
- Application Summary : This compound is a novel ortho-fluoroazobenzene that has been synthesized and characterized. It has potential applications in photochromic solid-state materials, which are used in separations, advanced sensors, drug delivery, data storage, and molecular switches .
- Methods of Application : The synthesis and structure of this compound is described in the referenced article. It crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .
- Results or Outcomes : The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .
- Application Summary : This compound is used in the synthesis of several other compounds, including 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid and 2-bromo-4-fluorobenzamide . It is also used in the preparation of boron-containing anti-fungal agents, in the treatment of onychomycosis .
- Methods of Application : The specific methods of application are not detailed in the referenced source, but typically involve standard procedures in organic synthesis .
- Results or Outcomes : The outcomes of these syntheses are the aforementioned compounds, which have potential applications in various fields, including medicinal chemistry .
Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
2-Bromo-4-fluorobenzoic acid
- Application Summary : 4-Bromo-3-fluorophenol is a phenolic organic compound, which can be used as a fluorine-containing organic intermediate, and can be used for the synthesis of medicines, pesticides, dyes, etc .
- Methods of Application : The specific methods of application are not detailed in the referenced source, but typically involve standard procedures in organic synthesis .
- Results or Outcomes : The outcomes of these syntheses are the aforementioned compounds, which have potential applications in various fields, including medicinal chemistry .
- Application Summary : This compound is structurally similar to “2-(4-Bromo-3-fluorophenoxy)-4-methylpyrimidine”. While specific applications are not detailed in the referenced source, it is likely that this compound could be used in similar ways, such as in the synthesis of other compounds .
- Methods of Application : The specific methods of application are not detailed in the referenced source, but typically involve standard procedures in organic synthesis .
- Results or Outcomes : The outcomes of these syntheses are not detailed in the referenced source .
4-Bromo-3-fluorophenol
2-(4-Bromo-3-fluorophenoxy)-3-(trifluoromethyl)pyridine
- Application Summary : This review contains the literature published since 2009 for 2012. Till 2009 four reviews on this field have been published, completely [ 1, 2] or in part 3 devoted to methods syntheses C-F pyridines and perfluoroalkyl pyridines [ 2, 4 ]. To display full information about synthesis fluorinated pyridines in the present review earlier classical works also are included .
- Methods of Application : The specific methods of application are not detailed in the referenced source, but typically involve standard procedures in organic synthesis .
- Results or Outcomes : The outcomes of these syntheses are not detailed in the referenced source .
- Application Summary : This compound is structurally similar to “2-(4-Bromo-3-fluorophenoxy)-4-methylpyrimidine”. While specific applications are not detailed in the referenced source, it is likely that this compound could be used in similar ways, such as in the synthesis of other compounds .
- Methods of Application : The specific methods of application are not detailed in the referenced source, but typically involve standard procedures in organic synthesis .
- Results or Outcomes : The outcomes of these syntheses are not detailed in the referenced source .
Synthesis of Fluorinated Pyridines
2-(4-bromo-3-fluorophenoxy)tetrahydro-2H-pyran
Eigenschaften
IUPAC Name |
2-(4-bromo-3-fluorophenoxy)-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c1-7-4-5-14-11(15-7)16-8-2-3-9(12)10(13)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLCWTPRBCGTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-fluorophenoxy)-4-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



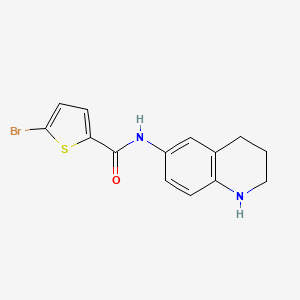
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1375110.png)
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde](/img/structure/B1375111.png)
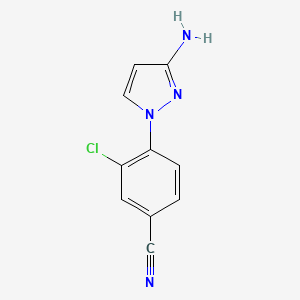
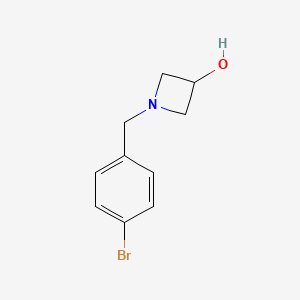
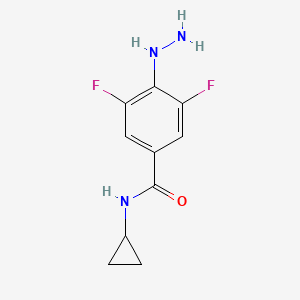
![1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1375117.png)
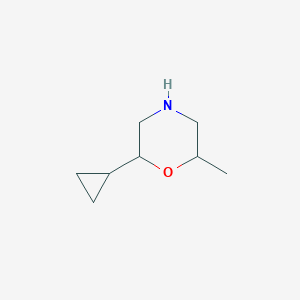
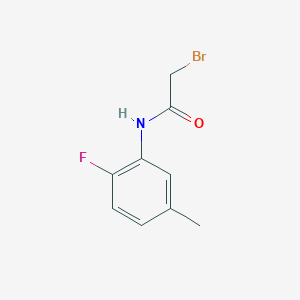
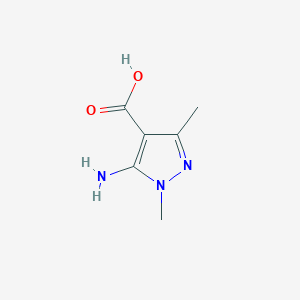
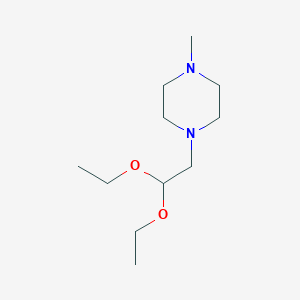
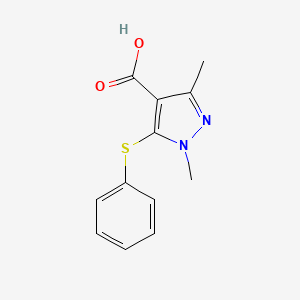
![3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol](/img/structure/B1375128.png)